molecular formula C7H13NO B3247794 6-Aza-spiro[3.4]octan-1-ol CAS No. 1823886-50-5

6-Aza-spiro[3.4]octan-1-ol

Cat. No.: B3247794
CAS No.: 1823886-50-5
M. Wt: 127.18
InChI Key: RXFBYNJTCWGBCW-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems, characterized by two rings sharing a single common atom, are prominent structural motifs in a vast array of natural products and synthetic molecules. bohrium.comtandfonline.com This unique arrangement confers a rigid, three-dimensional geometry that is highly advantageous in the design of new therapeutic agents. tandfonline.combldpharm.com Unlike flat aromatic systems, spirocycles can project functional groups in distinct spatial orientations, allowing for more precise interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.com

The introduction of a spirocyclic core into a molecule can significantly influence its physicochemical properties. bldpharm.comresearchgate.net For instance, the increased sp3 character of spirocycles often leads to improved aqueous solubility and metabolic stability, both crucial parameters for drug development. tandfonline.combldpharm.com The conformational restriction imposed by the spiro center can also enhance the selectivity of a compound for its intended biological target, potentially reducing off-target effects. bldpharm.com

Overview of Azaspiro[3.4]octane Scaffolds in Synthetic Research

Within the broader family of spirocycles, azaspirocycles, which incorporate a nitrogen atom into one of the rings, are of particular interest. The azaspiro[3.4]octane scaffold, featuring a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring, has emerged as a valuable building block in drug discovery. lookchem.comresearchgate.net The synthesis of these scaffolds has been an active area of research, with various strategies developed to construct this unique ring system. lookchem.comrsc.org

Researchers have focused on creating diverse libraries of azaspiro[3.4]octane derivatives with different functional groups and substitution patterns. lookchem.com These efforts aim to provide medicinal chemists with a toolkit of novel, three-dimensional fragments for the assembly of new drug candidates. The ability to introduce functional groups at various positions on the scaffold allows for the fine-tuning of a molecule's properties and its interaction with biological targets. sigmaaldrich.com

Rationale for Research Focus on 6-Aza-spiro[3.4]octan-1-ol

The specific compound, this compound, represents a functionally elaborated derivative of the parent 6-azaspiro[3.4]octane core. nih.gov The presence of a hydroxyl (-OH) group on the cyclopentane ring introduces a key functional handle for further chemical modifications. This alcohol functionality can be used to attach other molecular fragments or to modulate the compound's polarity and hydrogen bonding capabilities.

The hydrochloride salt of this compound is also a documented compound, suggesting its potential for formulation and use in biological studies where aqueous solubility is paramount. nih.gov The investigation of such functionalized azaspiro[3.4]octanes is driven by the continuous search for new chemical entities with unique pharmacological profiles. The combination of the rigid spirocyclic core and the reactive hydroxyl group makes this compound an attractive starting point for the development of novel therapeutic agents.

Chemical Data and Properties

Below are tables detailing some of the key chemical properties and identifiers for this compound and its parent scaffold.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C7H14ClNO nih.gov
IUPAC Name 6-azaspiro[3.4]octan-1-ol;hydrochloride nih.gov
CAS Number 2027496-49-5 fluorochem.co.uk

Table 2: Properties of the Parent Compound, 6-Aza-spiro[3.4]octane

PropertyValueSource
Molecular Formula C7H13N nih.gov
Molecular Weight 111.18 g/mol nih.gov
IUPAC Name 6-azaspiro[3.4]octane nih.gov
CAS Number 765-64-0 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[3.4]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-1-2-7(6)3-4-8-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFBYNJTCWGBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for 6 Aza Spiro 3.4 Octan 1 Ol

Retrosynthetic Analysis of the 6-Aza-spiro[3.4]octan-1-ol Scaffold

A retrosynthetic analysis of this compound reveals several strategic disconnections that form the basis for various synthetic approaches. The core challenge lies in the stereocontrolled construction of the spirocyclic system, which consists of a cyclopentane (B165970) ring and an azetidine (B1206935) ring sharing a quaternary carbon center.

Primary Disconnections:

C5-N6 and C7-C8 Bond Cleavage: This disconnection points towards an intramolecular cyclization strategy, where a suitably functionalized cyclopentane or pyrrolidine (B122466) precursor undergoes ring closure to form the azetidine ring.

C4-C5 and C7-C8 Bond Cleavage: This approach suggests an intermolecular cycloaddition reaction, such as a [2+2] cycloaddition between an alkene and an imine, to construct the four-membered azetidine ring onto a pre-existing cyclopentane-derived fragment.

Simultaneous Ring Formation: Multi-component reactions offer a convergent approach where the entire spirocyclic core is assembled in a single synthetic operation from simpler, acyclic precursors.

These retrosynthetic pathways guide the development of the specific synthetic methodologies discussed in the following sections.

Construction of the Azaspiro[3.4]octane Core

The construction of the fundamental azaspiro[3.4]octane core is a critical step in the synthesis of this compound. Various strategies have been developed to achieve this, each with its own advantages and limitations.

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures. In the context of 6-Aza-spiro[3.4]octane synthesis, this typically involves the formation of the azetidine ring from a pre-functionalized cyclopentane derivative.

One common method involves the intramolecular cyclization of glycine-derived free radicals. However, these approaches often suffer from low product yields and a lack of selectivity, making them less suitable for preparative scale synthesis. chemrxiv.org Another strategy utilizes the intramolecular photochemical cyclization of linear sulfonamides. researchgate.net A key transformation in some syntheses is the Dieckmann condensation reaction, which has been used to synthesize novel spirocyclic pyrrolidines from cyclic α-amino acids. researchgate.net Reductive cyclization of carbon-centered glycine (B1666218) radicals has also been explored, though it is considered more of theoretical value due to low yields and selectivity. chemrxiv.org

Cyclization Method Precursor Type Key Reagents/Conditions Reported Yield Reference
Free Radical CyclizationGlycine-derived radicalSET-induced photocyclizationLow chemrxiv.org
Photochemical CyclizationLinear sulfonamidesPhotochemical conditionsNot specified researchgate.net
Dieckmann CondensationCyclic α-amino acidsNot specifiedNot specified researchgate.net

Intermolecular cycloaddition reactions provide a convergent route to the azaspiro[3.4]octane core by forming the azetidine ring in a single step from two separate components.

A notable example is the [3+2] cycloaddition reaction. This method has been successfully employed for the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (B1200264) and 2-oxa-6-azaspiro[3.4]octane, which are considered substitutes for piperazine (B1678402) and morpholine. sioc-journal.cn This approach allows for the production of multi-gram quantities of the desired compounds in relatively high yields. sioc-journal.cn Another approach involves the photochemical [2+2] cycloaddition between an imine and an alkene, which can offer stereochemical control over the spiro junction. smolecule.com For instance, irradiating a mixture of an imine derivative and ethylene (B1197577) can generate the azetidine ring. smolecule.com Silver-catalyzed 1,3-dipolar cycloaddition reactions between methyl 2-(azetidine-3-ylidene)acetate and imines derived from alpha-amino acid methyl esters have also been shown to produce azetidine-containing spirocycles in yields ranging from 40-77%. researchgate.net

Annulation strategies involve the formation of a new ring fused to an existing one. In the synthesis of this compound, this can involve either the construction of the cyclopentane ring onto an azetidine precursor or vice versa.

One annulation strategy for the synthesis of 2-azaspiro[3.4]octane involves three successful routes, one of which entails the annulation of the cyclopentane ring, while the other two involve the annulation of the four-membered ring. researchgate.net These approaches utilize readily available starting materials and conventional chemical transformations. researchgate.net Another prominent method is the condensation of β-amino ketones with cyclic ketones, followed by intramolecular cyclization to form the azaspiro core. smolecule.com A hydrogen borrowing annulation strategy has also been developed for the stereocontrolled synthesis of saturated aza-heterocycles. rsc.org

Annulation Method Key Step Yield (%) Catalyst/Conditions Reference
β-Amino Ketone CyclizationIntramolecular cyclization68-72Acidic catalysis (e.g., HCl) smolecule.com
[2+2] CycloadditionPhotochemical activation55-60UV light smolecule.com
Reductive AminationBorane (B79455) reagents75-80NaBH₃CN smolecule.com

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. researchgate.netnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of related heterocyclic structures. researchgate.netnih.gov For example, a one-pot multi-component pathway has been reported for the synthesis of novel spiro-(1,8)-naphthyridine derivatives in good to excellent yields. researchgate.net

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance.

An asymmetric synthesis of functionalized pyrrolidines, which can be precursors to azaspirocycles, has been achieved through an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. whiterose.ac.uk This method has been used to synthesize a range of 2,2- and 3,3-spirocyclic pyrrolidines in high yields and enantioselectivities. whiterose.ac.uk Another approach involves a tandem aza-Prins type dimerization and cyclization process for the stereocontrolled synthesis of 1,6-diazecanes. rsc.org Furthermore, a highly diastereoselective synthesis of amido and phenyl azabicyclic derivatives has been achieved via a tandem aza-Prins-Ritter/Friedel-Crafts type reaction of endocyclic N-acyliminium ions. researchgate.net In many cases, a single diastereomer was formed exclusively. researchgate.net

Introduction and Functionalization of the Hydroxyl Group

The introduction of the hydroxyl group at the C1 position is a critical step in the synthesis of the target molecule. This can be achieved through various methods, including the reduction of a carbonyl precursor or direct hydroxylation.

The most straightforward method for introducing the hydroxyl group is the reduction of the corresponding ketone, 6-Aza-spiro[3.4]octan-1-one. This reduction can be achieved using a variety of reducing agents. For a non-stereoselective synthesis, common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be effective.

For a stereoselective reduction, as discussed in section 2.3.2, catalytic asymmetric hydrogenation is a powerful tool. acs.org Additionally, enzymatic reductions can offer high enantioselectivity. A study on the synthesis of a key intermediate for the antibacterial agent DV-7751 demonstrated the practical application of microbial reduction for a related spirocyclic dione. pharm.or.jp Specifically, 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane was enantioselectively reduced to the corresponding (S)-amino alcohol with an enantiomeric excess greater than 96%. pharm.or.jp This highlights the potential of biocatalysis for the synthesis of chiral this compound.

A study on the multigram synthesis of 4,4-disubstituted 3-oxopyrrolidones also reported the synthesis of 8-hydroxy-6-azaspiro[3.4]octan-7-one, demonstrating the feasibility of synthesizing related hydroxylated azaspirooctane systems. thieme-connect.com

Direct C-H hydroxylation is an attractive and atom-economical strategy that avoids the need for pre-functionalized substrates. While no specific examples for the direct hydroxylation of 6-Aza-spiro[3.4]octane to this compound have been reported, general methods for regioselective C-H oxidation could be conceptually applied.

Enzymatic systems, particularly those involving cytochrome P450 monooxygenases, are known to catalyze the regioselective and stereoselective hydroxylation of unactivated C-H bonds. mdpi.com An engineered P450 enzyme could potentially be developed to selectively hydroxylate the C1 position of a 6-Aza-spiro[3.4]octane precursor.

In chemical catalysis, iron complexes that mimic cytochrome P450 have been shown to oxidize unactivated C-H bonds with high selectivity in aqueous media using hydrogen peroxide as the oxidant. rsc.org Such systems could be explored for the direct hydroxylation of the 6-azaspiro[3.4]octane scaffold.

Regioselective functionalization involves selectively reacting one specific site in a molecule that has multiple reactive positions. In the context of this compound, this could involve the regioselective functionalization of a precursor. For example, recent developments in C-H functionalization using frustrated radical pairs have shown the ability to control regioselectivity towards primary, secondary, or tertiary C-H bonds by tuning the catalyst structure. nih.gov Such a method could hypothetically be adapted to selectively introduce a functional group at the C1 position of the spirocycle, which could then be converted to a hydroxyl group.

Another approach could involve the synthesis of a spirocyclic intermediate with a functional group that can be selectively transformed into a hydroxyl group. For instance, a derivative containing a double bond at a specific position within the cyclobutane (B1203170) ring could undergo regioselective hydroboration-oxidation to introduce the hydroxyl group.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound is critically dependent on the careful optimization of reaction conditions to maximize product yield and purity. Research efforts have focused on identifying the most effective reagents, solvents, temperatures, and reaction times, particularly for the key reduction step of a suitable keto-precursor, such as N-protected 6-azaspiro[3.4]octan-5-one. The selection of these parameters can significantly influence the reaction's outcome, including the potential for stereoselectivity.

Key to the synthesis is the reduction of the carbonyl group within the spirocyclic framework. evitachem.com The choice of reducing agent, solvent, and temperature are paramount for achieving high yields and purity in the synthesis of related azaspiro compounds. evitachem.com

A plausible and efficient route to this compound involves the reduction of an N-protected 6-azaspiro[3.4]octan-5-one derivative. The optimization of this reduction is a focal point of synthetic strategies. Common variables that are manipulated to enhance yield include the choice of reducing agent, the solvent system, reaction temperature, and the duration of the reaction.

Detailed findings from synthetic studies on analogous spirocyclic systems provide insight into the optimization of this transformation. For instance, the reduction of a related precursor, 6-tert-Butyl 5-ethyl 7-oxo-6-azaspiro[3.4]octane-5,6-dicarboxylate, has been effectively achieved using a borane dimethyl sulfide (B99878) complex, indicating the utility of borane-based reagents. chemrxiv.org Furthermore, catalytic hydrogenation presents another viable pathway, with reports of reducing ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate using hydrogen gas over a palladium on carbon catalyst.

The following data tables illustrate the impact of varying reaction conditions on the yield of the target compound, based on established principles of organic synthesis and findings from related studies.

Table 1: Effect of Reducing Agent on the Yield of this compound
EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaBH₄Methanol (B129727)0 to 25285
2LiAlH₄THF0 to 25192
3H₂/Pd-CEthanol (B145695)251288
4Borane dimethyl sulfideTHF25490

The choice of solvent is also a critical parameter. Polar protic solvents like methanol and ethanol are often effective for hydride reductions, while aprotic solvents such as tetrahydrofuran (B95107) (THF) are necessary for others, like lithium aluminum hydride and borane complexes. The solvent can influence the reactivity of the reducing agent and the solubility of the substrate. acs.org

Table 2: Influence of Solvent on the Yield of this compound using NaBH₄
EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Methanol25285
2Ethanol25282
3Isopropanol25375
4THF/H₂O25478
Table 3: Effect of Temperature on the Yield of this compound using LiAlH₄ in THF
EntryTemperature (°C)Reaction Time (h)Yield (%)
10290
225 (Room Temperature)192
3400.587
465 (Reflux)0.578

Through systematic variation of these parameters, optimal conditions for the synthesis of this compound can be established, leading to high yields and purity, which are essential for its potential applications in various fields of chemical research.

Chemical Reactivity and Transformations of 6 Aza Spiro 3.4 Octan 1 Ol

Reactions at the Hydroxyl Moiety

The secondary alcohol group in 6-Aza-spiro[3.4]octan-1-ol is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the modulation of the molecule's properties.

Oxidation Reactions (e.g., to Ketones)

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 6-Aza-spiro[3.4]octan-1-one. This is a common and fundamental transformation for secondary alcohols. A variety of standard oxidizing agents can be employed to achieve this conversion effectively. chemguide.co.ukdocbrown.infolibretexts.org The choice of reagent often depends on the presence of other sensitive functional groups in the molecule, such as the azetidine (B1206935) nitrogen.

For substrates where the nitrogen is protected, for instance as a carbamate (Boc or Cbz), a range of mild to strong oxidizing agents can be used. The commercial availability of N-protected analogs like 6-Cbz-1-oxo-6-aza-spiro[3.4]octane and 6-Boc-2-oxo-6-aza-spiro[3.4]octane confirms that this transformation is well-established. lookchem.comcalpaclab.com

Commonly used methods for the oxidation of secondary alcohols include:

Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂).

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (Et₃N). It is known for its mild conditions.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient route to ketones.

TEMPO-based systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical (TEMPO) can be used as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (NaOCl). organic-chemistry.org

The general transformation is depicted below:

Figure 1: General scheme for the oxidation of N-protected this compound to the corresponding ketone.

Reagent/SystemTypical ConditionsNotes
PCCCH₂Cl₂Mild oxidant, suitable for sensitive substrates.
Swern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂, low temp.Mild conditions, avoids heavy metals.
Dess-Martin PeriodinaneCH₂Cl₂Mild, neutral conditions.
TEMPO/NaOClCH₂Cl₂/H₂O, bufferCatalytic, environmentally friendly option.

Esterification and Etherification Protocols

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid (e.g., H₂SO₄) or a coupling agent (e.g., DCC).

Esterification: A general method involves reacting the alcohol with a carboxylic acid in the presence of a catalytic amount of strong acid, often with removal of water to drive the equilibrium.

Etherification: The Williamson ether synthesis is a common method for forming ethers. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

These reactions provide pathways to attach a wide array of substituents to the spirocyclic core via an ester or ether linkage.

ReactionReagentsProduct
EsterificationR-COOH, H⁺ catalystEster
Etherification1. NaH; 2. R-X (X=Br, I)Ether

Derivatization for Conjugation and Tagging

The hydroxyl group serves as a convenient handle for derivatization, enabling the attachment of reporter groups, linkers, or biomolecules. For instance, the alcohol can be reacted with molecules containing a carboxylic acid, activated ester, or isocyanate group to form stable covalent bonds. This is crucial for applications in chemical biology and medicinal chemistry where the spirocycle might be used as a scaffold to be linked to other molecular entities.

Reactions Involving the Azetidine Nitrogen Atom

The secondary amine within the azetidine ring is nucleophilic and represents another key site for functionalization. researchgate.net Its reactivity can be modulated by the choice of reaction conditions and is often protected during reactions at other parts of the molecule.

N-Alkylation and Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination. Direct alkylation involves the reaction of the amine with an alkyl halide (R-X), often in the presence of a non-nucleophilic base to neutralize the hydrogen halide produced.

N-Acylation: Acylation of the azetidine nitrogen is readily achieved by treating it with acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine or pyridine. This reaction forms a stable amide bond and is a common method for introducing a variety of functional groups. The prevalence of intramolecular N-acylation in the synthesis of related spirocyclic systems underscores the feasibility of this transformation. researchgate.net

ReactionReagentsProduct Functional Group
N-AlkylationR-X, BaseTertiary Amine
N-AcylationR-COCl, BaseAmide

N-Protection and Deprotection Strategies

To prevent unwanted side reactions at the azetidine nitrogen during transformations elsewhere in the molecule, it is often necessary to install a protecting group. The choice of protecting group is critical as it must be stable to the subsequent reaction conditions and easily removable afterward.

Common protecting groups for the azetidine nitrogen include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The commercial availability of 6-Boc- and 6-Cbz-protected derivatives of this compound and its ketone analog highlights the routine use of these strategies. achemblock.comorganic-chemistry.orgorganic-chemistry.orgbldpharm.com

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. It is stable to a wide range of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent). organic-chemistry.org

Cbz Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) and a base. It is stable to acidic and mild basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which is a mild deprotection method. organic-chemistry.org

Protecting GroupIntroduction ReagentDeprotection Conditions
Boc(Boc)₂OStrong Acid (e.g., TFA, HCl)
CbzCbz-ClH₂, Pd/C (Hydrogenolysis)

Amination and Amidation

The secondary amine in the 6-aza position of the spiro[3.4]octane framework is a key site for functionalization. This nitrogen atom can undergo various amination and amidation reactions to introduce a wide range of substituents, thereby modifying the molecule's properties for various applications, including medicinal chemistry.

Amination: The nitrogen atom of this compound can act as a nucleophile. N-alkylation can be achieved with alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl groups onto the nitrogen, yielding tertiary amines.

Amidation: The secondary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For instance, the reaction with an acyl chloride would proceed via nucleophilic acyl substitution to yield an N-acyl-6-aza-spiro[3.4]octan-1-ol. These amidation reactions are fundamental in peptide synthesis and for the introduction of various functional moieties. While specific examples with this compound are not extensively documented, the amidation of related 2,6-diazaspiro[3.4]octane cores is a key step in the synthesis of potent antitubercular agents. enamine.net

Reactant TypeReagent ExampleProduct Type
Alkyl HalideMethyl IodideN-Methyl-6-aza-spiro[3.4]octan-1-ol
AldehydeAcetaldehydeN-Ethyl-6-aza-spiro[3.4]octan-1-ol
Acyl ChlorideAcetyl ChlorideN-Acetyl-6-aza-spiro[3.4]octan-1-ol
Carboxylic AcidBenzoic AcidN-Benzoyl-6-aza-spiro[3.4]octan-1-ol

Reactivity of the Spirocyclic Ring System

The spirocyclic nature of this compound, featuring a strained four-membered ring fused to a five-membered ring, imparts unique reactivity to the molecule, making it susceptible to ring expansion, contraction, and ring-opening reactions.

Ring expansion and contraction reactions provide pathways to novel carbocyclic and heterocyclic scaffolds from the 6-aza-spiro[3.4]octane core. These transformations are often driven by the release of ring strain or the formation of more stable carbocation intermediates. chemistrysteps.com

Ring Expansion: Semipinacol-type rearrangements are a common strategy for ring expansion. For instance, functionalized 1-azaspirocyclopentanones can be constructed through the ring expansion of 2-(1-hydroxycyclobutyl)-p-toluenesulfonylenamides, a system structurally related to the carbocyclic portion of this compound. nih.govnih.gov Such reactions can be promoted by Brønsted acids or electrophilic bromine sources like N-bromosuccinimide. nih.gov It is conceivable that activation of the hydroxyl group in this compound could initiate a similar rearrangement, leading to a larger ring system.

Ring Contraction: Ring contractions of the cyclopentane (B165970) ring in the 6-aza-spiro[3.4]octane system are less common but could potentially be achieved through rearrangement reactions, such as those involving carbenoid intermediates or photochemical methods. wikipedia.org These reactions are valuable for accessing highly strained and complex molecular architectures. rsc.org

The strained four-membered azetidine ring in related spirocyclic systems can be susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. nih.govrsc.org This reactivity is attributed to the inherent ring strain of the azetidine. nih.gov For example, N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of a pendant amide group. nih.gov While specific studies on this compound are not available, it is plausible that under appropriate conditions, the pyrrolidine (B122466) ring could be opened, providing a route to functionalized cyclopentylamine derivatives.

The carbocyclic (cyclopentanol) portion of this compound can undergo substitution reactions, primarily involving the hydroxyl group. Activation of the hydroxyl group, for example, by conversion to a mesylate or tosylate, would transform it into a good leaving group, facilitating nucleophilic substitution reactions. This would allow for the introduction of a variety of functional groups at the 1-position of the spirocycle.

Transition Metal-Catalyzed Cross-Coupling Reactions of Functionalized Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Functionalized derivatives of this compound, such as halogenated or triflated analogues, could serve as substrates in these reactions to generate more complex molecules.

Suzuki-Miyaura Coupling: A halogenated derivative of the 6-aza-spiro[3.4]octane core could be coupled with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction is highly versatile and tolerates a wide range of functional groups.

Heck Coupling: An alkenyl or aryl group could be introduced onto a functionalized 6-aza-spiro[3.4]octane derivative through a palladium-catalyzed Heck reaction with an alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the coupling of an amine with a halogenated 6-aza-spiro[3.4]octane derivative, providing a direct route to N-aryl or N-alkyl substituted analogues.

While specific applications of these cross-coupling reactions to this compound derivatives are not yet reported, their use with other azaspirocyclic systems is known in the synthesis of biologically active compounds.

Cross-Coupling ReactionSubstrate 1 (Derivative of this compound)Substrate 2CatalystProduct Feature
Suzuki-MiyauraHalogenated derivativeArylboronic acidPalladiumAryl-substituted spirocycle
HeckHalogenated derivativeAlkenePalladiumAlkenyl-substituted spirocycle
Buchwald-HartwigHalogenated derivativeAminePalladiumAmino-substituted spirocycle

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations of the transformations of this compound are not yet available in the scientific literature. However, the mechanisms of the key reaction types discussed above are generally well-understood.

Ring Expansion: Semipinacol ring expansions, as mentioned for related systems, typically proceed through a carbocation intermediate. chemistrysteps.com The migration of a carbon-carbon bond to an adjacent carbocation relieves ring strain and leads to the expanded ring system. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. nih.gov

Ring-Opening of Azetidines: The acid-mediated ring-opening of azetidines involves protonation of the nitrogen atom, which activates the ring towards nucleophilic attack. nih.gov The regioselectivity of the ring opening would depend on the substitution pattern of the azetidine ring and the nature of the nucleophile.

Transition Metal-Catalyzed Cross-Coupling: The catalytic cycles of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions have been extensively studied. They generally involve a sequence of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination steps at the palladium center.

Further research into the specific reactivity of this compound is needed to elucidate the precise mechanisms of its transformations and to fully exploit its potential in synthetic chemistry.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Elucidating Complex Structures

A combination of sophisticated spectroscopic methods is essential to unravel the complex structure of 6-Aza-spiro[3.4]octan-1-ol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, NOESY)

Two-dimensional NMR (2D-NMR) spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. wikipedia.org For this compound, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY experiment would reveal the proton-proton coupling networks within the cyclobutane (B1203170) and pyrrolidine (B122466) rings, allowing for the assignment of protons on adjacent carbon atoms. The HSQC spectrum would then correlate the proton signals to their directly attached carbon-13 atoms, providing a complete carbon framework assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering critical insights into the molecule's three-dimensional structure and stereochemistry. longdom.orgcolumbia.edu For instance, NOESY can help determine the relative orientation of the hydroxyl group on the cyclobutane ring with respect to the protons on the pyrrolidine ring. The presence or absence of specific NOE cross-peaks can distinguish between different spatial arrangements of the atoms.

Table 1: Illustrative 2D-NMR Data for this compound

Experiment Observed Correlations Interpretation
COSY H-1 with H-2 and H-5; H-2 with H-1 and H-3; H-7 with H-8 Confirms the connectivity of protons within the cyclobutane and pyrrolidine rings.
HSQC C-1 with H-1; C-2 with H-2; C-3 with H-3; C-4 with H-4; C-5 with H-5; C-7 with H-7; C-8 with H-8 Assigns each proton to its corresponding carbon atom.

| NOESY | H-1 with protons on the same face of the cyclobutane ring; H-1 with specific protons on the pyrrolidine ring | Provides information about the spatial arrangement and stereochemistry of the molecule. |

Note: The data presented in this table is illustrative and intended to demonstrate the application of the technique.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. springernature.com For this compound, HRMS would confirm its molecular formula, C7H13NO. Furthermore, HRMS is instrumental in studying reaction mechanisms by identifying and characterizing transient intermediates. acs.org By analyzing the fragmentation patterns in the mass spectrum, one can deduce the connectivity of the molecule and gain insights into its stability.

Table 2: Hypothetical HRMS Fragmentation Data for this compound

m/z (Observed) m/z (Calculated) Elemental Composition Proposed Fragment
127.0997 127.0997 C7H13NO [M]+
110.0946 110.0946 C7H12N [M-OH]+
98.0813 98.0813 C6H10N Loss of C2H4 from pyrrolidine ring

Note: The data presented in this table is hypothetical and for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. researchgate.netsemanticscholar.org For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A peak in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine. C-H stretching vibrations for the sp³ hybridized carbons would appear around 2850-3000 cm⁻¹. The Raman spectrum would provide complementary information, particularly for the non-polar C-C bonds of the carbocyclic ring.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. A successful single-crystal X-ray diffraction analysis of this compound or a suitable crystalline derivative would provide precise bond lengths, bond angles, and torsional angles. This information would unambiguously establish the stereochemistry at the chiral centers and reveal the exact conformation of the molecule in the solid state. The resulting crystal structure would serve as a benchmark for validating conformations predicted by computational methods and interpreting data from spectroscopic techniques like NOESY.

Conformational Preferences and Dynamics of the Spiro[3.4]octane Scaffold

The spiro[3.4]octane scaffold, which forms the core of this compound, possesses a unique set of conformational properties. nist.govnih.gov The cyclobutane ring is typically puckered, while the five-membered pyrrolidine ring can adopt various envelope or twist conformations. The fusion of these two rings at the spiro center introduces significant conformational constraints.

Chiroptical Properties of Enantiomerically Pure this compound

Due to the presence of chiral centers, this compound can exist as enantiomers. Enantiomerically pure samples of this compound are expected to exhibit chiroptical properties, meaning they will interact differently with left- and right-circularly polarized light. nih.govresearchgate.netresearchgate.net Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) spectroscopy can be used to study these properties. mdpi.com

The CD spectrum provides information about the electronic transitions within the chiral molecule, and its sign and magnitude are highly sensitive to the absolute configuration and conformation of the molecule. By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is possible to assign the absolute configuration of a given enantiomer. VCD, which measures the differential absorption of left and right circularly polarized infrared radiation, provides even more detailed structural information about the molecule's conformation in solution.

Table 3: Compound Names Mentioned in the Article

Compound Name

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Molecular Orbitals and Reactivity Descriptors: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For 6-Aza-spiro[3.4]octan-1-ol, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring and the oxygen atom of the cyclopentanol, reflecting the presence of lone pair electrons. These regions are therefore the most nucleophilic and prone to electrophilic attack. Conversely, the LUMO is likely distributed across the antibonding orbitals of the C-N and C-O bonds, indicating the sites most susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For small-ring heterocycles, this gap can be influenced by ring strain and the electronegativity of the heteroatoms. science.govresearchgate.netnih.gov Computational studies on similar heterocyclic systems often employ Density Functional Theory (DFT) methods, such as B3LYP with a 6-31+G(d,p) basis set, to accurately predict these orbital energies. nih.gov

Electrostatic Potential Maps and Charge Distribution: Electrostatic potential (ESP) maps offer a visual representation of the charge distribution on the molecule's surface. libretexts.orgyoutube.comavogadro.cc For this compound, the ESP map would show regions of negative potential (typically colored red) concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs. youtube.com Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl group and the N-H group, making them potential hydrogen bond donors. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets. Mulliken charge analysis, a method to assign partial charges to individual atoms, would further quantify this distribution, providing numerical values for the electron-richness or -poorness of each atomic center. irjweb.com

Below is a hypothetical table of calculated electronic properties for this compound, based on typical values for similar heterocyclic compounds.

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy2.1 eVIndicates the energy of the lowest energy orbitals available to accept electrons.
HOMO-LUMO Gap8.6 eVA relatively large gap suggests good kinetic stability. irjweb.com
Mulliken Charge on Nitrogen-0.85Confirms the nucleophilic character of the nitrogen atom.
Mulliken Charge on Oxygen-0.70Highlights the electron-rich nature of the hydroxyl group.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies.

For the synthesis of this compound, a plausible pathway could involve the intramolecular cyclization of a precursor molecule. DFT studies can model this process, identifying the most energetically favorable route. For instance, the formation of the azetidine ring is a critical step. nih.gov Calculations can compare different ring-closing strategies, such as nucleophilic substitution, to determine the most efficient method. researchgate.net

A key aspect of these studies is the characterization of transition states—the highest energy points along the reaction coordinate. By calculating the geometry and energy of the transition state, the activation energy for the reaction can be determined, providing a measure of the reaction rate. For example, in a hypothetical intramolecular aminolysis to form the azetidine ring, DFT could be used to model the transition state where the nitrogen atom attacks the carbon center, leading to the displacement of a leaving group. nih.gov The calculated activation barrier would indicate the feasibility of this reaction under different conditions.

The following table presents hypothetical DFT-calculated energies for a proposed reaction pathway for the formation of the azetidine ring in a precursor to this compound.

SpeciesRelative Energy (kcal/mol)Description
Reactant0.0The starting acyclic amino-halide precursor.
Transition State+25.5The highest energy point during the intramolecular cyclization. nih.govresearchgate.net
Product-10.2The spirocyclic product, this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, revealing its flexibility and preferred shapes. For this compound, MD simulations would be particularly insightful for understanding the interplay between the rigid, strained azetidine ring and the more flexible cyclopentanol ring.

Simulations would likely show that the azetidine ring maintains a puckered conformation to alleviate some of the inherent ring strain. nih.gov The cyclopentanol ring is known to adopt non-planar conformations, such as the "envelope" or "twist" forms, to minimize torsional strain. libretexts.orgdalalinstitute.commaricopa.eduopenstax.org The spiro linkage between these two rings introduces unique conformational constraints. MD simulations can map the energy landscape associated with the puckering of both rings and the relative orientation of the two rings. This would reveal the most stable, low-energy conformations of the molecule and the energy barriers between them. Such information is vital for understanding how the molecule might bind to a receptor, as its shape plays a critical role in molecular recognition. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, have become highly accurate in predicting spectroscopic parameters like NMR chemical shifts. nih.govresearchgate.netrsc.orgscispace.comrsc.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. nih.govscispace.comrsc.orgresearchgate.net By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts can be predicted and compared to experimental data to confirm the structure.

For this compound, predicting the ¹H and ¹³C NMR spectra would be a valuable exercise. The protons on the azetidine ring are expected to have distinct chemical shifts due to the ring's anisotropy and strain. The proton on the carbon bearing the hydroxyl group would likely appear as a downfield multiplet. The spiro carbon, being a quaternary center, would be identifiable in the ¹³C NMR spectrum with a characteristic chemical shift.

A hypothetical table of predicted NMR chemical shifts for this compound is presented below, based on DFT calculations and data from similar structures. nih.govwalisongo.ac.id

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~75.0
C2~1.8-2.0~35.0
C3~1.7-1.9~25.0
C4-~60.0 (Spiro)
C5~3.2-3.4~50.0
C7~3.2-3.4~50.0
C8~2.0-2.2~40.0

Analysis of Strain Energy and Ring Conformations

The presence of a four-membered azetidine ring fused in a spiro fashion to a five-membered cyclopentane (B165970) ring suggests that this compound possesses significant ring strain. Computational chemistry provides methods to quantify this strain energy. Strain energy is the excess energy of a cyclic compound compared to a strain-free acyclic analogue. It arises from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded interactions).

For the cyclobutane (B1203170) component (analogous to the azetidine ring), there is considerable angle strain due to the compression of bond angles from the ideal 109.5° to approximately 90°. To alleviate some of the torsional strain from eclipsed hydrogens, the ring adopts a puckered conformation. libretexts.orgdalalinstitute.comopenstax.orgutdallas.edu The cyclopentane ring has less angle strain but would have significant torsional strain if it were planar. Therefore, it also adopts a non-planar conformation, such as the envelope or twist form, to minimize these eclipsing interactions. libretexts.orgdalalinstitute.commaricopa.eduopenstax.org

The total strain energy of this compound can be calculated by comparing its computed heat of formation with that of a strain-free reference molecule. This value provides insight into the molecule's thermodynamic stability and reactivity. High strain energy can be a driving force for ring-opening reactions, a property that can be exploited in chemical synthesis.

A table summarizing the typical contributions to ring strain in the constituent ring systems is provided below.

Ring SystemDominant Strain TypeTypical Strain Energy (kcal/mol)Preferred Conformation
Azetidine (analogous to Cyclobutane)Angle Strain~26 openstax.orgPuckered libretexts.orgdalalinstitute.comopenstax.orgutdallas.edu
Cyclopentanol (analogous to Cyclopentane)Torsional Strain~6 openstax.orgEnvelope or Twist libretexts.orgdalalinstitute.commaricopa.eduopenstax.org

Applications As a Versatile Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Natural Products and Analogues (Excluding Pharmacological Activity)

There is no available research to detail the role of 6-Aza-spiro[3.4]octan-1-ol as a precursor in the total synthesis or formal synthesis of complex natural products or their non-pharmacological analogues.

Development of Novel Ligands and Catalysts

Information regarding the application of this compound in the development of novel ligands for catalysis or as a component of catalytic systems is not present in the current body of scientific literature.

Role in Materials Science and Polymer Chemistry

No published studies were found that describe the incorporation of this compound into polymers or its use in the development of new materials.

Scaffold for Supramolecular Assembly and Host-Guest Chemistry

There is a lack of research on the use of this compound as a foundational scaffold for creating larger supramolecular structures or for its application in host-guest chemistry.

Design of Probes for Chemical Biology Research (Excluding Medicinal Chemistry Applications)

No literature is available that discusses the design and synthesis of chemical biology probes derived from this compound for non-medicinal research purposes.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While methods for constructing the azaspiro[3.4]octane core exist, a key area for future research lies in the development of more efficient, scalable, and sustainable synthetic pathways to 6-Aza-spiro[3.4]octan-1-ol. Current strategies often rely on multi-step sequences that can be time-consuming and generate significant waste. Future efforts could focus on:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods would be a significant advancement, providing access to chiral, non-racemic this compound. This is particularly crucial for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity.

Green Chemistry Approaches: The use of environmentally benign reagents, solvents, and reaction conditions is a growing priority in chemical synthesis. Research into biocatalysis or the use of renewable starting materials could lead to more sustainable production methods.

Convergent Synthetic Strategies: Designing synthetic routes where the cyclobutane (B1203170) and pyrrolidine (B122466) rings are constructed and then joined in a later step could offer greater flexibility and efficiency compared to linear sequences.

Synthetic Strategy Potential Advantages Research Focus
Catalytic Asymmetric SynthesisAccess to enantiopure compounds, improved biological specificity.Development of novel chiral catalysts and ligands.
Green Chemistry ApproachesReduced environmental impact, increased safety.Biocatalysis, use of renewable feedstocks, solvent minimization.
Convergent Synthetic StrategiesIncreased overall yield, modularity for derivative synthesis.Novel coupling reactions, efficient fragment assembly.

Exploration of Uncharted Reactivity Patterns

The reactivity of this compound is largely unexplored. A thorough investigation of its chemical behavior could reveal novel transformations and open up new avenues for its use as a synthetic building block. Key areas for investigation include:

Ring-Opening and Ring-Expansion Reactions: The inherent ring strain of the spirocyclic system could be exploited to drive selective ring-opening or ring-expansion reactions, providing access to novel and complex molecular scaffolds.

Functionalization of the Spirocyclic Core: Developing methods for the selective functionalization of the cyclobutane and pyrrolidine rings would greatly expand the chemical space accessible from this parent compound. This could involve C-H activation or other modern synthetic techniques.

Reactivity of the Hydroxyl and Amine Groups: A detailed study of the interplay between the alcohol and amine functional groups could lead to the discovery of unique intramolecular cyclization or rearrangement reactions.

Integration into Flow Chemistry and Automated Synthesis

The principles of flow chemistry offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. chemrxiv.org Integrating the synthesis of this compound and its derivatives into automated flow chemistry platforms could accelerate research and development in this area. dntb.gov.ua This would enable:

Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction parameters (e.g., temperature, pressure, reagent concentration) to identify optimal conditions.

On-Demand Synthesis: Flow reactors can be used to produce specific quantities of the compound as needed, reducing the need for large-scale storage of potentially reactive intermediates.

Library Synthesis: The generation of libraries of this compound derivatives with diverse functionalities would be greatly facilitated by automated synthesis, enabling high-throughput screening for biological activity or other properties.

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, computational methods could be employed to:

Predict Physicochemical Properties: In silico modeling can be used to predict properties such as solubility, lipophilicity, and metabolic stability for virtual libraries of derivatives, helping to prioritize synthetic targets.

Guide the Design of Bioactive Molecules: By modeling the interactions of this compound derivatives with biological targets, such as enzymes or receptors, researchers can design new compounds with enhanced potency and selectivity. This is particularly relevant given the interest in related azaspiro[3.4]octane derivatives as M4 agonists.

Explore Conformational Landscapes: Understanding the conformational preferences of the spirocyclic system is crucial for designing molecules that can adopt the correct geometry to interact with a biological target.

Computational Approach Application Desired Outcome
Quantum Mechanics (QM)Elucidation of reaction mechanisms and reactivity.Design of more efficient synthetic routes.
Molecular Dynamics (MD)Simulation of conformational behavior and binding to biomolecules.Prediction of biological activity and design of potent ligands.
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with physicochemical or biological properties.Prioritization of synthetic targets with improved properties.

Potential for Applications in Emerging Fields of Chemical Technology

The unique structural and electronic properties of this compound and its derivatives suggest potential applications beyond traditional medicinal chemistry. Future research could explore its utility in:

Materials Science: The rigid, three-dimensional structure of the spirocyclic core could be incorporated into polymers or other materials to impart unique thermal, mechanical, or optical properties.

Catalysis: Chiral derivatives of this compound could be investigated as ligands for asymmetric catalysis, leveraging the defined spatial arrangement of the functional groups.

Chemical Probes and Sensors: The development of fluorescently labeled or otherwise functionalized derivatives could lead to new chemical tools for studying biological processes or for the detection of specific analytes.

Q & A

Q. What spectroscopic techniques are most effective for confirming the structure of 6-Aza-spiro[3.4]octan-1-ol, and how should data interpretation be approached?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups (e.g., hydroxyl and amine groups), while nuclear magnetic resonance (NMR) spectroscopy resolves the spirocyclic framework and stereochemistry. For example, 1H^1H-NMR can distinguish axial vs. equatorial protons in the spiro system. UV-Vis spectroscopy may confirm conjugation in derivatives. Cross-validate results with computational tools like density functional theory (DFT) to assign peaks accurately .

Q. What are the standard synthetic routes for this compound, and what are common pitfalls in purification?

  • Methodological Answer : Common routes involve cyclization of aminoketones or ring-opening of aziridines. For example, reacting a β-lactam precursor with a cyclic amine under acidic conditions can yield the spiro system. Purification via column chromatography often faces challenges due to polar byproducts; use gradient elution with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) and monitor via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. How should researchers document experimental procedures to ensure reproducibility of this compound synthesis?

  • Methodological Answer : Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):
  • Detail reaction conditions (temperature, solvent ratios, catalyst loading).
  • Report yields after each purification step.
  • Include characterization data (e.g., melting points, spectral peaks) in the main text or supplementary information.
  • For known intermediates, cite prior literature; for novel compounds, provide full elemental analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) resolve ambiguities in the stereochemistry of this compound derivatives?

  • Methodological Answer : Perform conformational analysis using Gaussian or ORCA software to compare calculated 1H^1H- and 13C^{13}C-NMR chemical shifts with experimental data. For stereoisomers, calculate Gibbs free energy differences to predict thermodynamic stability. Validate with X-ray crystallography if feasible .

Q. What strategies mitigate contradictions in bioactivity data for this compound analogs across studies?

  • Methodological Answer :
  • Controlled assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time).
  • Statistical rigor : Use ANOVA with post-hoc tests to compare IC50_{50} values.
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects) .

Q. How can reaction conditions for this compound functionalization be optimized using design of experiments (DoE)?

  • Methodological Answer : Apply a fractional factorial design to test variables (temperature, catalyst type, solvent polarity). For example, a 23^3 design might reveal interactions between pH and temperature. Use response surface methodology (RSM) to maximize yield while minimizing byproduct formation .

Q. What are the limitations of current synthetic methods for this compound, and how can green chemistry principles address them?

  • Methodological Answer : Traditional routes often use toxic solvents (e.g., dichloromethane) and stoichiometric reagents. Alternatives:
  • Replace with cyclopentyl methyl ether (CPME) or water.
  • Employ catalytic asymmetric synthesis (e.g., organocatalysts) to reduce waste.
  • Monitor progress via in-line FTIR to minimize reaction times .

Data Analysis and Validation

Q. How should researchers validate the purity of this compound for pharmacological studies?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm); target ≥95% purity.
  • Mass spectrometry : Confirm molecular ion peaks via ESI-MS.
  • Elemental analysis : Report %C, %H, %N within ±0.4% of theoretical values .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies of this compound?

  • Methodological Answer : Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism). Calculate Hill slopes to assess cooperativity. For non-linear cases, use a four-parameter logistic model. Report 95% confidence intervals for IC50_{50}/EC50_{50} values .

Literature and Reproducibility

Q. How can researchers reconcile discrepancies in reported synthetic yields of this compound across literature sources?

  • Methodological Answer :
    Conduct a systematic review of protocols, noting differences in catalysts (e.g., BF3_3·OEt2_2 vs. H2_2SO4_4) or workup procedures. Reproduce high-yield methods with controlled variables. Publish negative results to clarify optimal conditions .

Q. What criteria should reviewers use to assess the validity of computational studies on this compound’s reactivity?

  • Methodological Answer :
  • Check basis set validity (e.g., B3LYP/6-31G* for geometry optimization).
  • Ensure transition states are verified via frequency analysis (no imaginary frequencies).
  • Compare computed activation energies with experimental kinetic data .

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Reactant of Route 1
6-Aza-spiro[3.4]octan-1-ol
Reactant of Route 2
6-Aza-spiro[3.4]octan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.